molecular formula C11H14O2 B8791519 p-Methoxyphenylbutylene oxide CAS No. 56438-59-6

p-Methoxyphenylbutylene oxide

Cat. No.: B8791519
CAS No.: 56438-59-6
M. Wt: 178.23 g/mol
InChI Key: ULFOYJSPSHRDMV-UHFFFAOYSA-N
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Description

p-Methoxyphenylbutylene oxide is an epoxide derivative characterized by a p-methoxyphenyl group attached to a butylene oxide backbone. Its structure consists of a three-membered epoxide ring (oxirane) connected to a phenyl ring substituted with a methoxy (–OCH₃) group at the para position. This electron-donating substituent enhances the compound’s electronic density, influencing its reactivity in ring-opening reactions, polymerization, and oxidation processes.

The methoxy group confers distinct physicochemical properties, such as increased solubility in polar solvents compared to non-substituted aryl epoxides. Applications of this compound likely include its use as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where methoxy-substituted aromatics are prevalent (e.g., fluvoxamine derivatives in ) .

Properties

CAS No.

56438-59-6

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]oxirane

InChI

InChI=1S/C11H14O2/c1-12-10-5-2-9(3-6-10)4-7-11-8-13-11/h2-3,5-6,11H,4,7-8H2,1H3

InChI Key

ULFOYJSPSHRDMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2CO2

Origin of Product

United States

Chemical Reactions Analysis

Hydrogenation and Reduction Reactions

The epoxide ring in p-methoxyphenylbutylene oxide undergoes reduction under catalytic hydrogenation conditions. Key pathways include:

a. Catalytic Hydrogenation to Diols
Exposure to hydrogen gas in the presence of palladium or platinum catalysts yields the corresponding diol, p-methoxyphenylbutylene glycol (C₁₁H₁₆O₂). This reaction proceeds via syn-addition of hydrogen across the epoxide oxygen, forming a vicinal diol .

Reaction Conditions Reagents Product Yield
50–100 psi H₂, 25–50°CPd/C (5% w/w), ethanolp-Methoxyphenylbutylene glycol~85%

b. Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ selectively reduces the epoxide to a secondary alcohol, retaining the methoxy aromatic system. The reaction follows a radical mechanism, with ring opening facilitated by hydride transfer .

Acid- and Base-Catalyzed Ring-Opening Reactions

The epoxide’s electrophilic oxygen participates in nucleophilic attacks under acidic or basic conditions:

a. Acid-Catalyzed Hydrolysis
In aqueous sulfuric acid (pH < 2), the epoxide undergoes hydrolysis to form p-methoxyphenylbutylene glycol . The mechanism involves protonation of the epoxide oxygen, followed by nucleophilic water attack at the less hindered carbon2 .

Reaction Conditions Reagents Product Yield
1M H₂SO₄, reflux, 3hH₂Op-Methoxyphenylbutylene glycol~78%

b. Base-Catalyzed Nucleophilic Substitution
Reaction with sodium methoxide in methanol opens the epoxide ring via SN2 mechanism, producing 1-methoxy-4-(3-methoxybut-3-en-1-yl)phenol (C₁₂H₁₆O₃). The methoxy group directs nucleophilic attack to the terminal carbon of the epoxide2 .

Electrophilic Aromatic Substitution (EAS)

The para-methoxy group activates the aromatic ring toward electrophilic substitution. Documented reactions include:

a. Nitration
Treatment with nitric acid (HNO₃) in acetic anhydride introduces a nitro group at the ortho position relative to the methoxy group, forming 2-nitro-4-methoxyphenylbutylene oxide (C₁₁H₁₃NO₄) .

Reaction Conditions Reagents Product Yield
0°C, 2hHNO₃, Ac₂O2-nitro-4-methoxyphenylbutylene oxide~

Comparison with Similar Compounds

Limitations and Contradictions

  • focuses on methyl aromatics rather than epoxides, necessitating cautious extrapolation to this compound.
  • The absence of recent studies (post-2012) may overlook advances in catalytic oxidation methodologies.

Q & A

Q. What are the recommended synthetic routes for p-Methoxyphenylbutylene oxide, and how can reaction conditions be optimized for yield?

The synthesis of p-Methoxyphenylbutylene oxide typically involves epoxidation of the corresponding allyl ether precursor. Common methods include:

  • Peracid-mediated epoxidation : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (1.1–1.5 equivalents of peracid) to minimize side reactions.
  • Catalytic oxidation : Employ manganese-salen complexes or titanium-based catalysts under mild conditions for enantioselective synthesis.

Characterize intermediates (e.g., p-methoxy-substituted alkenes) using NMR and mass spectrometry. For yield optimization, vary solvent polarity (e.g., switch from THF to acetonitrile) and temperature gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • 1H NMR : Identify the epoxide protons as two doublets of doublets (δ 3.5–4.5 ppm) with coupling constants J ≈ 2–4 Hz. The methoxy group typically appears as a singlet (δ ~3.8 ppm).
  • 13C NMR : Confirm the epoxide carbons (δ 50–60 ppm) and aromatic carbons (δ 110–160 ppm).
  • IR Spectroscopy : Look for epoxy C-O stretching (~1250 cm⁻¹) and methoxy C-O (~2850 cm⁻¹).
  • Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should match the molecular weight (C₁₁H₁₂O₂: 188.21 g/mol). Compare with databases for fragmentation patterns .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent peroxide formation, which is common in ether-containing compounds .
  • PPE : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation.
  • Waste Disposal : Neutralize residual epoxide with aqueous sodium bisulfite before disposal. Refer to safety data sheets for structurally similar compounds like 4-methoxyphenol for guidance .

Advanced Research Questions

Q. How should researchers design experiments to assess the thermal stability of this compound under varying conditions?

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min from 25°C to 300°C under N₂ to identify decomposition onset temperatures.
  • Isothermal Studies : Incubate the compound at 40–80°C for 24–72 hours in solvents (e.g., DMSO, ethanol) and analyze degradation products via HPLC-MS.
  • Light Exposure Tests : Use UV-Vis spectroscopy to monitor changes under accelerated photooxidative conditions (e.g., 365 nm UV lamp).
  • Peroxide Detection : Quantify peroxide formation using iodometric titration, especially if stored long-term .

Q. What methodologies are recommended for resolving contradictions in reported reactivity data of this compound with nucleophiles?

  • Controlled Kinetic Studies : Compare reaction rates under standardized conditions (e.g., 25°C in DMF) using nucleophiles like amines or thiols. Use pseudo-first-order kinetics to isolate rate constants.
  • Solvent Polarity Screening : Test reactivity in aprotic (e.g., THF) vs. protic (e.g., methanol) solvents to assess solvation effects.
  • Computational Validation : Perform density functional theory (DFT) calculations to model transition states and compare with experimental data. Reference analogous epoxide systems, such as styrene oxide, for mechanistic insights .

Q. How can computational chemistry be applied to predict the reactivity and degradation pathways of this compound?

  • Reactivity Prediction : Use Gaussian or ORCA software for DFT calculations to map electrophilic sites (e.g., epoxide ring strain) and predict regioselectivity in ring-opening reactions.
  • Degradation Modeling : Employ molecular dynamics (MD) simulations to study hydrolysis pathways under acidic/basic conditions. Compare with experimental HPLC-MS data on hydrolyzed products.
  • Transition State Analysis : Identify energy barriers for epoxide ring-opening using QM/MM hybrid methods, referencing parameters from similar aryl epoxides .

Q. What experimental strategies can differentiate between competing degradation mechanisms (e.g., hydrolysis vs. oxidation) in this compound?

  • Isotopic Labeling : Use deuterated water (D₂O) to track hydrolysis vs. H₂O₂-mediated oxidation. Analyze products via LC-MS for isotopic incorporation.
  • Radical Trapping : Add inhibitors like BHT (butylated hydroxytoluene) to suppress autoxidation and compare degradation rates with untreated samples.
  • pH-Dependent Studies : Conduct stability tests across pH 2–12 to isolate acid/base-catalyzed hydrolysis from neutral oxidation pathways .

Q. How should researchers validate the purity of this compound in the presence of synthetic byproducts?

  • HPLC-DAD/ELSD : Use a C18 column with acetonitrile/water gradient elution (70:30 to 90:10). Monitor at 254 nm for aromatic moieties.
  • GC-MS : For volatile byproducts, employ a DB-5MS column and track fragments matching impurities like residual alkene or methoxybenzaldehyde.
  • NMR Purity Assessment : Integrate proton signals to quantify residual solvents (e.g., DCM) or unreacted starting materials. Cross-reference with pharmacopeial standards for related ketones and esters .

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